molecular formula C9H3BrCl2N2O2 B13011742 8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid

8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid

Cat. No.: B13011742
M. Wt: 321.94 g/mol
InChI Key: DHLFAPJPWWCOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of bromine, chlorine, and carboxylic acid functional groups attached to a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid typically involves the bromination and chlorination of quinoxaline derivatives. One common method involves the reaction of 2,3-dichloroquinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are carried out in controlled environments to ensure safety and efficiency. The use of advanced equipment and technology helps in achieving consistent quality and high production rates .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the carboxylic acid group, play a crucial role in its reactivity and biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2,3-dichloroquinoxaline-6-carboxylic acid is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H3BrCl2N2O2

Molecular Weight

321.94 g/mol

IUPAC Name

8-bromo-2,3-dichloroquinoxaline-6-carboxylic acid

InChI

InChI=1S/C9H3BrCl2N2O2/c10-4-1-3(9(15)16)2-5-6(4)14-8(12)7(11)13-5/h1-2H,(H,15,16)

InChI Key

DHLFAPJPWWCOJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)Br)C(=O)O

Origin of Product

United States

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